LY2090314

Vue d'ensemble

Description

LY-2090314 est un inhibiteur puissant de la glycogène synthase kinase-3 (GSK-3), qui joue un rôle crucial dans divers processus cellulaires tels que l'initiation de la synthèse protéique, la prolifération cellulaire, la différenciation et l'apoptose . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer .

Applications De Recherche Scientifique

LY-2090314 a un large éventail d'applications en recherche scientifique, notamment :

Mécanisme d'action

LY-2090314 exerce ses effets en inhibant sélectivement la glycogène synthase kinase-3 (GSK-3), qui est impliquée dans de multiples voies de signalisation. L'inhibition de la GSK-3 conduit à la stabilisation de la β-caténine, à l'activation de la signalisation Wnt et à l'induction de l'apoptose dans les cellules cancéreuses . Ce composé a montré une activité antiproliférative puissante dans diverses lignées cellulaires cancéreuses, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Mécanisme D'action

Target of Action

LY2090314 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), with IC50 values of 1.5 nM and 0.9 nM for GSK-3α and GSK-3β, respectively . GSK-3 is a serine/threonine kinase that plays a regulatory role in a variety of pathways, including initiation of protein synthesis, cell proliferation, cell differentiation, and apoptosis .

Mode of Action

It is known that this compound inhibits gsk-3, leading to the stabilization of β-catenin . This results in the activation of the Wnt/β-catenin pathway, which is known to regulate cell growth and differentiation .

Biochemical Pathways

this compound affects the Wnt/β-catenin pathway by inhibiting GSK-3 and stabilizing β-catenin . This leads to the activation of the pathway, which can decrease cell proliferation and increase cell differentiation .

Pharmacokinetics

this compound exhibits high clearance, approximating hepatic blood flow, and a moderate volume of distribution, resulting in rapid elimination . The half-life of this compound is approximately 0.4, 0.7, and 1.8-3.4 hours in rats, dogs, and humans, respectively . This compound is cleared by extensive metabolism, and the numerous metabolites are rapidly excreted into feces via bile .

Result of Action

this compound treatment has been shown to significantly reduce growth in various cell lines, including neuroblastoma and melanoma . This growth suppression is due to apoptosis, as evidenced by an increase in pro-apoptotic markers cleaved PARP and cleaved caspase-3, and a reduction in the anti-apoptotic protein, survivin .

Analyse Biochimique

Biochemical Properties

LY2090314 is a potent inhibitor of GSK-3, with IC50 values of 1.5 nM and 0.9 nM for GSK-3α and GSK-3β, respectively . It has >10-fold selectivity for GSK3 over a panel of 40 kinases at a concentration of 20 μM . This compound treatment reduces the expression levels of phosphorylated GSK-3 proteins and increases the stability of β-catenin in cells .

Cellular Effects

This compound treatment exhibits significant growth reduction starting at a 20 nM concentration in various cell lines . It induces apoptosis as evidenced by an increase in pro-apoptotic markers cleaved PARP and cleaved caspase-3 and a reduction in the anti-apoptotic protein, survivin . This compound effectively reduces growth of both human MYCN amplified and non-amplified NB cell lines in vitro .

Molecular Mechanism

This compound’s mechanism of action is primarily through the inhibition of GSK-3 . It reduces the expression levels of phosphorylated GSK-3 proteins and increases the stability of β-catenin in cells . This leads to the activation of Wnt signaling, which plays a crucial role in cell proliferation and survival .

Temporal Effects in Laboratory Settings

This compound exhibits high clearance and a moderate volume of distribution, resulting in rapid elimination. The half-life is approximately 0.4, 0.7, and 1.8–3.4 hours in rats, dogs, and humans, respectively . This compound is cleared by extensive metabolism, and the numerous metabolites are rapidly excreted into feces via bile .

Dosage Effects in Animal Models

It is known that this compound exhibits high clearance and a moderate volume of distribution in rats and dogs .

Metabolic Pathways

This compound is involved in the Wnt signaling pathway through its inhibition of GSK-3 . This leads to the activation of Wnt signaling, which plays a crucial role in cell proliferation and survival .

Transport and Distribution

This compound is cleared by extensive metabolism, and the numerous metabolites are rapidly excreted into feces via bile . Despite extensive metabolism, in rats and humans the parent compound is the sole identifiable drug-related moiety in plasma .

Subcellular Localization

It is known that this compound inhibits GSK-3, which is a cytoplasmic enzyme involved in numerous cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du LY-2090314 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions organiques impliquant la formation d'un noyau de benzodiazépine et des modifications ultérieures pour introduire les parties imidazopyridine et pyrrole .

Méthodes de production industrielle

La production industrielle du LY-2090314 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend généralement des étapes telles que l'optimisation des réactions, la purification et le contrôle de la qualité pour répondre aux normes requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

LY-2090314 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : LY-2090314 peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction sont généralement optimisées pour obtenir les produits souhaités avec une efficacité élevée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution conduisent à la formation de nouveaux dérivés avec des groupes fonctionnels modifiés .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

LY-2090314 est unique en raison de sa forte sélectivité et de sa puissance dans l'inhibition de la glycogène synthase kinase-3, avec des valeurs IC50 de 1,5 nM et 0,9 nM pour la GSK-3α et la GSK-3β, respectivement . Sa capacité à induire l'apoptose dans les cellules cancéreuses et à améliorer l'efficacité des agents chimiothérapeutiques le distingue des autres composés similaires .

Activité Biologique

LY2090314 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key regulator in various cellular processes, including cell proliferation, apoptosis, and metabolism. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in neuroblastoma and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in cell signaling pathways. Inhibition of GSK-3 by this compound leads to several downstream effects:

- Increased β-catenin Stability : this compound stabilizes β-catenin, a protein involved in the Wnt signaling pathway, promoting cell survival and proliferation.

- Induction of Apoptosis : The inhibition of GSK-3 results in increased levels of pro-apoptotic markers such as cleaved PARP and caspase-3 while decreasing anti-apoptotic proteins like survivin and Mcl-1 .

Table 1: IC50 Values for this compound

| Target | IC50 Value |

|---|---|

| GSK-3α | 1.5 nM |

| GSK-3β | 0.9 nM |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, neuroblastoma (NB) cell lines treated with this compound showed significant growth reduction at concentrations as low as 20 nM. The results indicated that:

- Cell Viability : A reduction in viability was observed across three different NB cell lines (NGP, SK-N-AS, SH-SY-5Y) with a substantial decrease in growth rates (22% - 61%) after 96 hours of treatment.

- Apoptotic Induction : Western blot analysis confirmed increased apoptotic markers and decreased cyclin D1 levels, suggesting that this compound promotes apoptosis through GSK-3 inhibition .

Phase I Study

A first-in-human Phase I dose-escalation study evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings include:

- Dosing : Patients received single doses ranging from 10 mg to 120 mg.

- Maximum Tolerated Dose (MTD) : The MTD was established at 40 mg when combined with pemetrexed and carboplatin.

- Adverse Events : Treatment-related adverse events were reported in 63% of patients; however, most were manageable .

Phase II Study in AML

An open-label Phase II study investigated the safety and efficacy of this compound in patients with AML:

- Cohorts : Twenty patients received 40 mg doses across different schedules.

- Adverse Events : Common non-hematologic adverse events included decreased appetite and nausea. Hematologic events included febrile neutropenia and thrombocytopenia.

- Efficacy : No complete or partial remissions were observed, indicating limited clinical benefit despite acceptable safety profiles .

Pharmacokinetics and Metabolism

This compound exhibits a rapid clearance profile characterized by extensive metabolism. Key pharmacokinetic findings include:

- Half-life : Approximately 0.4 hours in rats, 0.7 hours in dogs, and between 1.8 to 3.4 hours in humans.

- Excretion : The majority of metabolites were excreted via bile into feces (69%-97%), with minimal urinary recovery (≤3%) of drug-related material .

Case Studies

Several case studies have highlighted the potential benefits and limitations of this compound:

- Neuroblastoma Case Study : A patient with refractory neuroblastoma showed stable disease after treatment with this compound combined with standard chemotherapy regimens.

- AML Case Study : In a cohort treated with this compound, some patients exhibited reduced blast counts; however, overall response rates remained low.

Propriétés

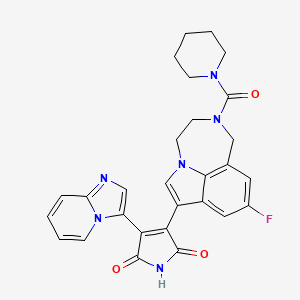

IUPAC Name |

3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25FN6O3/c29-18-12-17-15-34(28(38)32-7-3-1-4-8-32)11-10-33-16-20(19(13-18)25(17)33)23-24(27(37)31-26(23)36)21-14-30-22-6-2-5-9-35(21)22/h2,5-6,9,12-14,16H,1,3-4,7-8,10-11,15H2,(H,31,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWTAWVFDCTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209085 | |

| Record name | LY-2090314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603288-22-8 | |

| Record name | LY-2090314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603288228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2090314 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2090314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2090314 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822M3GYM67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: LY2090314 is a potent and selective inhibitor of both GSK3α and GSK3β isoforms. [, ] It binds to the ATP-binding site of GSK-3, preventing its kinase activity. []

A: Inhibiting GSK-3 with this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key protein in the Wnt signaling pathway. [, , , ] This leads to β-catenin stabilization and accumulation, activating the Wnt/β-catenin pathway. [, , ] This pathway plays a crucial role in various cellular processes like proliferation, differentiation, and apoptosis. []

ANone: The molecular formula of this compound is C28H26FN7O3, and its molecular weight is 527.56 g/mol. These details can be derived from the full chemical name: 3-[9-fluoro-2-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydro[1,4]diazepino[6,7,1-hi]indol-7-yl]-4-imidazo[1,2-a]pyridin-3-yl-1H-pyrrole-2,5-dione.

ANone: While the provided research papers do not present detailed spectroscopic data, they highlight its chemical structure. Further investigation into publicly available chemical databases or contacting the original researchers could yield more information.

A: this compound exhibits high clearance, primarily through extensive hepatic metabolism. [] It has a moderate volume of distribution and is rapidly eliminated with a short half-life in rats, dogs, and humans. [] Metabolites are mainly excreted in feces via bile, with negligible circulating levels. []

A: this compound administration leads to β-catenin stabilization and upregulation of Axin2 gene expression, a marker of Wnt pathway activation, in preclinical models. [, ]

A: this compound demonstrates potent in vitro cytotoxicity in melanoma cell lines, inducing caspase activation and PARP cleavage. [] It also inhibits the growth of pancreatic cancer cells and enhances their sensitivity to chemotherapeutic agents like nab-paclitaxel. [, ]

A: this compound treatment resulted in tumor growth delay in A375 melanoma xenografts. [] In pancreatic cancer models, this compound combined with nab-paclitaxel significantly prolonged survival in mice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.